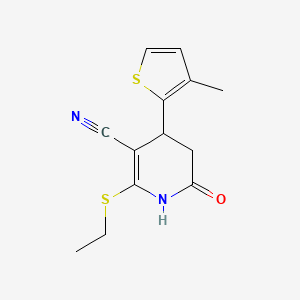methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
4-[3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound featuring multiple functional groups, including a benzoic acid moiety, a hydrazone linkage, and a dioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Thioether Formation: The hydrazone intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydroxide to facilitate the reaction.
Cyclization: The resulting compound undergoes cyclization with a dioxopyrrolidine derivative, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aromatic rings and sulfanyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid derivatives
- **Other hydrazone derivatives with similar structures
Uniqueness
The uniqueness of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its ability to form stable hydrazone linkages and participate in various non-covalent interactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H16N4O5S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[3-[(E)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H16N4O5S/c20-19(22-21-10-12-3-1-2-4-14(12)24)29-15-9-16(25)23(17(15)26)13-7-5-11(6-8-13)18(27)28/h1-8,10,15,24H,9H2,(H2,20,22)(H,27,28)/b21-10+ |
InChI Key |
YBYXJPVZWBBYKD-UFFVCSGVSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)S/C(=N/N=C/C3=CC=CC=C3O)/N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NN=CC3=CC=CC=C3O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
methanone](/img/structure/B11640550.png)
![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)
